molecular formula C13H7ClN2O2 B5857130 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B5857130
M. Wt: 258.66 g/mol
InChI Key: ZAMPLETZPXXQLF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolopyridine core with a 4-chlorophenyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-(4-chlorophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPLETZPXXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with pyrrole derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts .

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[3,4-b]pyridine compounds .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C13H7ClN2O2
  • Molecular Weight: 258.66 g/mol
  • CAS Number: 37458-38-1

The compound features a pyrrolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. Specifically, studies have shown that compounds similar to 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing inhibitory effects that suggest potential as an antimicrobial agent.

Neurological Applications

The structure of this compound suggests possible interactions with neurotransmitter systems. Preliminary studies indicate its potential as an allosteric modulator for certain muscarinic receptors, which could lead to developments in treatments for neurological disorders such as Alzheimer's disease.

Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development. Its ability to interact with multiple biological targets makes it a candidate for developing multi-target drugs that can address complex diseases.

Synthesis of Derivatives

The synthesis of derivatives based on the pyrrolo[3,4-b]pyridine framework is an active area of research. Modifications to the chlorophenyl group or other substituents can lead to compounds with enhanced efficacy or reduced toxicity.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that specific modifications increased potency by over 50% compared to the parent compound.

Case Study 2: Antimicrobial Effects

A recent investigation published in Antibiotics assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited significant antibacterial activity, suggesting pathways for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of the arachidonic acid pathway, which is crucial for the synthesis of prostaglandins .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., sulfonyl in LASSBio-1459) enhance stability and binding to biological targets .
  • Lipophilicity : The 4-chlorophenyl group likely increases membrane permeability compared to benzyl or pyridyl substituents.
  • Core Heteroatoms : Pyrazine derivatives (e.g., in ) exhibit distinct reactivity compared to pyridine-based compounds due to nitrogen positioning .

Physicochemical Properties

Property 6-Benzyl Analog LASSBio-1459 6-(5-Chloropyridyl)
Melting Point (°C) 154–156 >250 N/A
Molecular Weight (Da) 238.25 389.44 260.64
Solubility Low (organic solvents) Moderate (DMF, DMSO) Not reported
Stability Stable under inert conditions High thermal stability Intermediate for APIs

The 4-chlorophenyl analog is expected to exhibit intermediate solubility and stability, influenced by the chloro group’s balance between hydrophobicity and electronic effects.

Biological Activity

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is recognized for its potential therapeutic applications in various fields, including oncology and infectious diseases. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H7ClN2O2
  • Molecular Weight : 246.66 g/mol
  • IUPAC Name : 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione
  • Canonical SMILES : Clc1ccc(cc1)C(=O)N2C(=O)C1=C(N=C2)C=CC=C1

Biological Activity Overview

The biological activity of this compound has been investigated through various studies that highlight its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds within the pyrrolopyridine family exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential cellular processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. For instance:

  • In vitro studies showed that this compound induced apoptosis in A549 lung cancer cells with an IC50 value of approximately 36 µM .
  • Another study reported significant cytotoxicity against the HCT-116 colorectal cancer cell line with an IC50 of 1.1 µM .

These findings suggest that the compound may exert its anticancer effects by inducing cell cycle arrest and promoting programmed cell death.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP4) and poly(ADP-ribose) polymerase (PARP), which are involved in glucose metabolism and DNA repair mechanisms, respectively .
  • Cell Signaling Pathways : It may also modulate pathways related to apoptosis and autophagy in cancer cells, thereby enhancing its therapeutic efficacy.

Case Studies

Several case studies have provided insights into the clinical relevance of this compound:

  • Antitumor Efficacy : A study involving the administration of this compound in murine models demonstrated a reduction in tumor size and enhanced survival rates compared to control groups .
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound can enhance the overall antitumor efficacy through synergistic interactions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerate to strong against S. typhiIC50 ~ 36 µM (A549)DPP4 and PARP inhibition
Similar PyrrolopyridinesVariableIC50 values range from 1 µM to >100 µMVaries by structure

Q & A

Q. Basic

  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups .
  • NMR : ¹H NMR reveals aromatic protons (δ 8.02–9.02 ppm) and substituent integration .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 192 for core intermediates) .

How can stereoselective synthesis of derivatives be achieved?

Q. Advanced

  • Chiral resolution : Use of D(-)-tartaric acid to isolate enantiomers during salt formation .
  • Catalytic hydrogenation : Pd/C with hydrogen pressure (20–25 kg/cm²) selectively reduces double bonds while preserving stereochemistry .
  • Metal borohydride complexes : Sodium borohydride with BF₃ in non-ethereal solvents enhances stereocontrol during reductions .

What biological activities are reported for this compound and its derivatives?

Q. Basic

  • Antiviral : Inhibits influenza A/B replication at non-cytotoxic concentrations (studied in MRC-5 cells) .
  • Anti-inflammatory and antimicrobial : Modulates signaling pathways (e.g., NF-κB) and disrupts microbial membranes .
  • Neuroprotective potential : Pyrrolo-pyridine derivatives are known to interact with GABA receptors, suggesting CNS applications .

What mechanistic approaches are used to study its antiviral activity?

Q. Advanced

  • Enzyme inhibition assays : Test binding to viral neuraminidase or RNA polymerase .
  • Molecular docking : Computational models predict interactions with viral protein active sites (e.g., hemagglutinin) .
  • Cytopathic effect (CPE) assays : Quantify viral replication inhibition in cell cultures .

How can derivatives be designed to enhance bioactivity or selectivity?

Q. Advanced

  • Substituent engineering : Introduce sulfonohydrazones or imines at the 6th position to improve target affinity .
  • Structure-activity relationship (SAR) studies : Systematic variation of the chlorophenyl group and core heterocycles .
  • PROTAC integration : Link to E3 ligase ligands for targeted protein degradation (e.g., thalidomide analogs) .

What are the key physicochemical properties influencing its reactivity?

Q. Basic

  • Solubility : Limited in water but soluble in DMSO, DMF, and methanol .
  • Thermal stability : Decomposes above 180°C, requiring low-temperature storage .
  • Reactivity : Susceptible to nucleophilic attack at the carbonyl groups, enabling derivatization with amines or hydrazines .

What role does this compound play in material science applications?

Q. Advanced

  • Organic photovoltaics : Acts as an electron-deficient building block in copolymers for enhanced charge transport .
  • Morphology control : Flat vs. twisted derivatives influence crystallinity and stability in thin-film devices .
  • Coordination chemistry : Binds transition metals (e.g., Pd) for catalytic applications .

How are contradictions in reported biological data addressed?

Q. Advanced

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., MRC-5, HEK293) to confirm efficacy .
  • Metabolic stability assays : Test liver microsome stability to rule out false positives from metabolite interference .
  • Orthogonal assays : Combine CPE, qPCR, and Western blotting to cross-verify antiviral mechanisms .

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